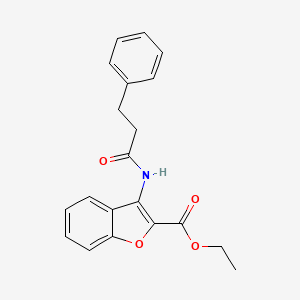

Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate

カタログ番号 B2482851

CAS番号:

477500-87-1

分子量: 337.375

InChIキー: XDRRRZXRYHPLGA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzofuran-3-carboxylate esters, a group to which this compound belongs, can be synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .科学的研究の応用

- Anticancer Potential : Researchers investigate Compound X as a potential anticancer agent due to its structural resemblance to natural products with antitumor properties. Synthesis modifications can enhance its efficacy against specific cancer cell lines .

- Anti-Inflammatory Activity : Compound X’s benzofuran core contributes to its anti-inflammatory effects. Scientists explore its potential as a lead compound for developing novel anti-inflammatory drugs .

- Asymmetric Synthesis : Chemists utilize Compound X in asymmetric reactions, aiming to create chiral molecules. Its unique amide and benzofuran moieties offer opportunities for stereocontrolled transformations .

- C-H Activation : Researchers investigate C-H functionalization using Compound X as a substrate. The benzofuran scaffold provides a versatile platform for developing new synthetic methodologies .

- Fluorescent Properties : Compound X exhibits fluorescence, making it suitable for bioimaging applications. Scientists design fluorescent probes based on its structure to visualize cellular processes and detect specific biomolecules .

- Cellular Uptake Studies : Researchers explore how cells internalize Compound X and its derivatives. Understanding uptake mechanisms informs drug delivery strategies and imaging agent design .

- Biosynthesis Investigations : Compound X’s biosynthetic pathway remains an area of interest. Researchers study its origin in natural sources and explore potential enzymatic transformations .

- Isolation from Natural Sources : Scientists search for Compound X in plants, fungi, or marine organisms. Isolating it from natural matrices aids in understanding its ecological role and potential bioactivity .

- Photoluminescence Studies : Compound X’s photophysical properties intrigue materials scientists. Investigations focus on its emission spectra, quantum yield, and interactions with other materials .

- Optoelectronic Applications : Researchers explore Compound X as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its benzofuran core contributes to charge transport and emission properties .

- Detection and Quantification : Scientists develop analytical methods to detect and quantify Compound X in complex matrices. Applications include forensic analysis, environmental monitoring, and quality control .

- Doping Control : In the context of sports anti-doping, researchers investigate Compound X due to its potential misuse as a performance-enhancing substance. Antibodies against it aid in detecting illicit use .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Fluorescent Probes and Imaging

Natural Product Chemistry

Materials Science and Photophysics

Analytical Chemistry and Forensics

Development of antibodies to human asialo erythropoietin: Possible implications for doping control Google Scholar Design, Synthesis, Application and Research Progress of Fluorescent Probes

特性

IUPAC Name |

ethyl 3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRRRZXRYHPLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(pyridin-2-ylsulfanyl)pyrimidine](/img/structure/B2482778.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)

![8-(2-((2-fluorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482788.png)